

# A Preclinical Comparative Analysis of EZH2 Inhibitors: CPI-169 versus GSK126

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## Compound of Interest

Compound Name: CPI-169

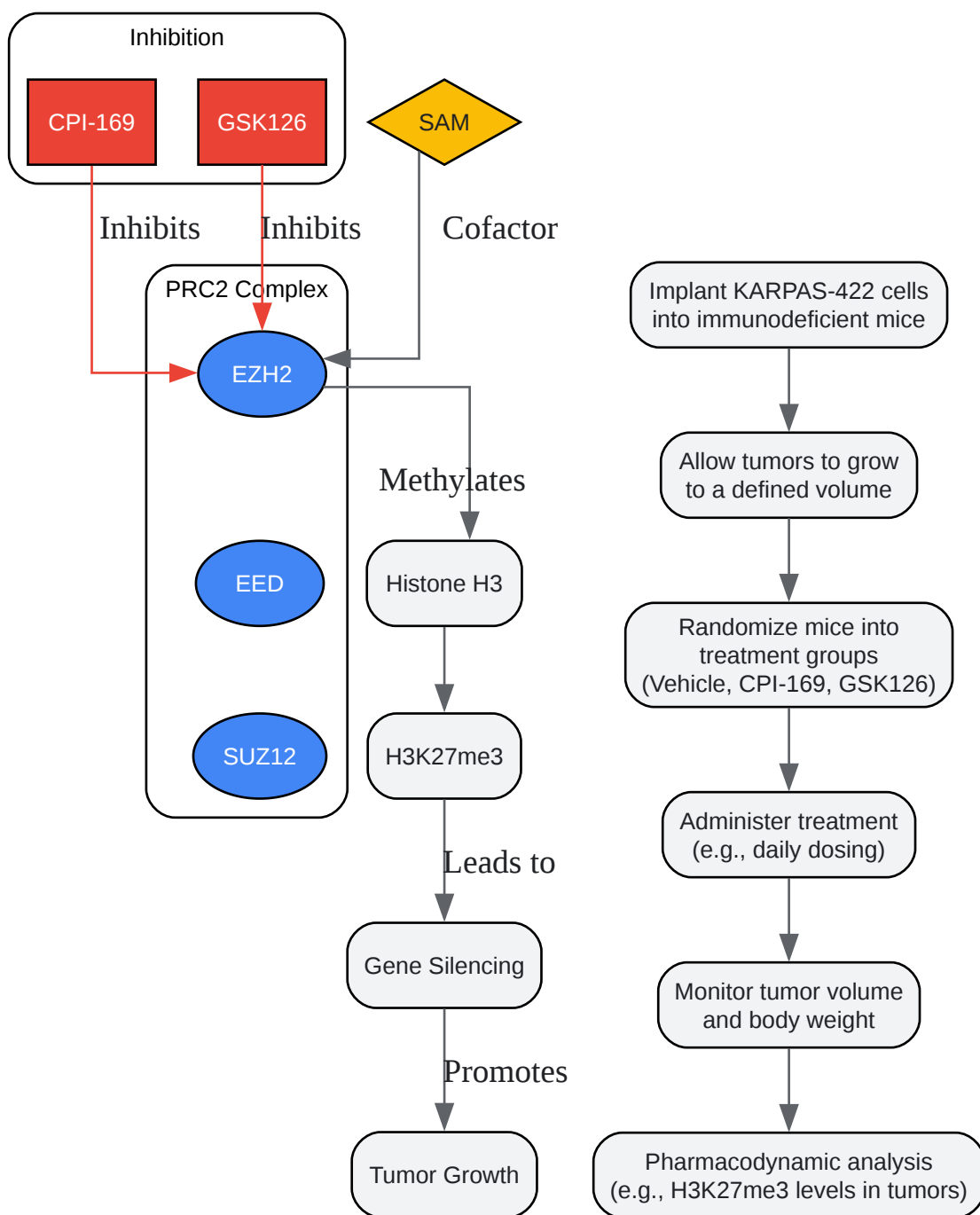
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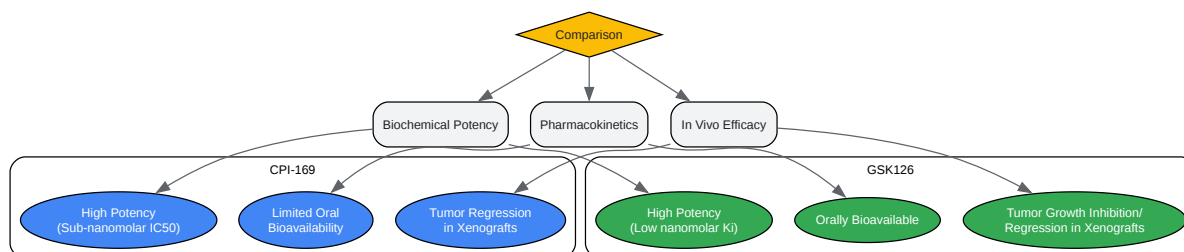
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In the landscape of epigenetic drug discovery, Enhancer of Zeste Homolog 2 (EZH2) has emerged as a critical therapeutic target in various cancers, particularly in lymphomas. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which mediates gene silencing through the trimethylation of histone H3 at lysine 27 (H3K27me3). This guide provides a detailed preclinical comparison of two potent EZH2 inhibitors, **CPI-169** and GSK126, focusing on their biochemical potency, cellular activity, and in vivo efficacy based on available data.

## Mechanism of Action

Both **CPI-169** and GSK126 are small molecule inhibitors that target the catalytic SET domain of EZH2. They act as S-adenosylmethionine (SAM)-competitive inhibitors, preventing the transfer of a methyl group to H3K27. This leads to a reduction in global H3K27me3 levels, reactivation of silenced tumor suppressor genes, and subsequent inhibition of cancer cell proliferation.





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